AR-C118925XX

Description

Properties

IUPAC Name |

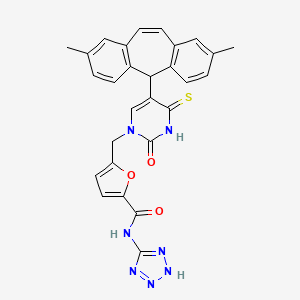

5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N7O3S/c1-15-3-8-20-17(11-15)5-6-18-12-16(2)4-9-21(18)24(20)22-14-35(28(37)30-26(22)39)13-19-7-10-23(38-19)25(36)29-27-31-33-34-32-27/h3-12,14,24H,13H2,1-2H3,(H,30,37,39)(H2,29,31,32,33,34,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKNPGQAFNALOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(C3=C(C=C2)C=C(C=C3)C)C4=CN(C(=O)NC4=S)CC5=CC=C(O5)C(=O)NC6=NNN=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

AR-C118925XX: A Technical Guide to its Mechanism of Action as a P2Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] This document provides an in-depth overview of the mechanism of action of AR-C118925XX, detailing its effects on intracellular signaling cascades and cellular functions. It includes a summary of its pharmacological data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and experimental application.

Introduction

The P2Y2 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, mechanosensing, and cell migration.[3] Its activation by nucleotides triggers diverse intracellular signaling pathways. AR-C118925XX has emerged as a critical pharmacological tool for elucidating the roles of the P2Y2 receptor in these processes and as a potential therapeutic agent in diseases characterized by excessive P2Y2 receptor signaling.

Mechanism of Action

AR-C118925XX functions as a competitive and reversible antagonist at the P2Y2 receptor.[1] By binding to the receptor, it prevents the binding of endogenous agonists like ATP and UTP, thereby inhibiting the initiation of downstream signaling cascades. The primary signaling pathway inhibited by AR-C118925XX is the Gq/11-mediated activation of phospholipase C (PLC).[3][4]

This inhibition has several key downstream consequences:

-

Inhibition of Inositol Trisphosphate (IP3) Production: By preventing PLC activation, AR-C118925XX blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG).[3]

-

Suppression of Intracellular Calcium Mobilization: The reduction in IP3 levels leads to a decrease in the release of calcium (Ca2+) from the endoplasmic reticulum, a hallmark of P2Y2 receptor activation.[3][5]

-

Downregulation of Protein Kinase C (PKC) Activity: The concomitant lack of DAG production prevents the activation of PKC and its downstream targets.[3]

-

Modulation of Cytoskeletal Rearrangement: P2Y2 receptor activation is linked to the activation of small GTPases like Rho and Rac, which are critical for cell migration and cytoskeletal dynamics. AR-C118925XX can inhibit these processes by blocking the initial receptor activation.[3]

-

Reduction of Pro-inflammatory Mediator Release: AR-C118925XX has been shown to inhibit ATP-induced production of pro-inflammatory cytokines such as IL-6 and the phosphorylation of p38 MAP kinase.[6]

Quantitative Pharmacological Data

The potency and selectivity of AR-C118925XX have been characterized in various in vitro assays.

| Parameter | Value | Assay System | Reference |

| pA2 | 8.43 | Not specified | [1] |

| pA2 | 37.2 nM | Calcium Mobilization Assay | [2][7] |

| pA2 | 51.3 nM | β-arrestin Translocation Assay | [2][7] |

| IC50 | 1 µM | ATP-γS-induced mucin secretion | [1] |

| Selectivity | >50-fold | Against other P2Y receptors | [7] |

Signaling Pathway Diagram

The following diagram illustrates the canonical P2Y2 receptor signaling pathway and the inhibitory action of AR-C118925XX.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol details the measurement of AR-C118925XX's ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

-

Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)[8]

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[9]

-

P2Y2 receptor agonist (e.g., ATP or UTP)

-

AR-C118925XX

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR)[9]

Procedure:

-

Cell Plating: Plate P2Y2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of AR-C118925XX to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Measure baseline fluorescence. Add a pre-determined concentration of the P2Y2 agonist (e.g., ATP) to all wells simultaneously using the automated liquid handling system.

-

Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The inhibitory effect of AR-C118925XX is determined by comparing the ΔF in the presence of the antagonist to the ΔF in the vehicle control. IC50 or pA2 values can be calculated from the concentration-response curves.

Neutrophil Chemotaxis Assay (Under-Agarose)

This protocol outlines a method to assess the effect of AR-C118925XX on neutrophil migration towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium with 20% heat-inactivated fetal bovine serum (FBS)

-

Agarose

-

Chemoattractant (e.g., a P2Y2 agonist like ATP or another chemoattractant to assess specificity)

-

AR-C118925XX

-

35-mm culture dishes

-

Microscope

Procedure:

-

Agarose Gel Preparation: Prepare a 1.2% agarose solution and mix it with an equal volume of pre-warmed 2x RPMI 1640 medium containing 20% FBS. Pour 3 mL of this mixture into a 35-mm culture dish and allow it to solidify.[10]

-

Well Creation: Create three wells in a linear arrangement in the solidified agarose using a 3.5-mm punch. The distance between the wells should be approximately 2.8 mm.[10]

-

Cell and Chemoattractant Loading:

-

In the central well, add 10 µL of the neutrophil suspension (pre-incubated with either vehicle or a desired concentration of AR-C118925XX for 30 minutes at 37°C).

-

In one outer well, add 10 µL of the chemoattractant.

-

In the other outer well, add 10 µL of control medium.

-

-

Incubation: Incubate the dish for 2 hours at 37°C in a 5% CO2 incubator to allow for neutrophil migration.[10]

-

Analysis: Observe and measure the distance of neutrophil migration from the edge of the central well towards the chemoattractant-containing well using a microscope at 100x magnification. Compare the migration distance in the presence and absence of AR-C118925XX.

Experimental Workflow Diagram

The following diagram provides a logical workflow for characterizing the inhibitory effect of AR-C118925XX on P2Y2 receptor-mediated cellular responses.

Conclusion

AR-C118925XX is a well-characterized, potent, and selective antagonist of the P2Y2 receptor. Its mechanism of action primarily involves the competitive inhibition of agonist binding, leading to the suppression of the Gq/PLC/Ca2+ signaling pathway. This makes it an invaluable tool for investigating the physiological and pathological roles of the P2Y2 receptor and a promising lead compound for the development of therapeutics targeting P2Y2-mediated diseases.

References

- 1. rndsystems.com [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. P2Y2 Receptor Signaling in Health and Disease [mdpi.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. probechem.com [probechem.com]

- 8. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Endotoxin promotes neutrophil hierarchical chemotaxis via the p38-membrane receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

AR-C118925XX: A Selective P2Y2 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AR-C118925XX, a potent and selective antagonist of the P2Y2 receptor. The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides ATP and UTP, is implicated in a variety of physiological and pathological processes, including inflammation, wound healing, and cell migration.[1][2] AR-C118925XX has emerged as a critical pharmacological tool for elucidating the roles of the P2Y2 receptor and as a potential therapeutic agent.

Core Compound Properties and Activity

AR-C118925XX is a non-nucleotide antagonist that acts as a potent, selective, competitive, and reversible inhibitor of the P2Y2 receptor.[3] Its chemical name is 5-[[5-(2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-yl)-3,4-dihydro-2-oxo-4-thioxo-1(2H)-pyrimidinyl]methyl]-N-2H-tetrazol-5-yl-2-furancarboxamide.

Quantitative Data Summary

The following tables summarize the key quantitative data for AR-C118925XX, demonstrating its potency and selectivity.

| Parameter | Value | Assay/Context | Reference |

| Potency | |||

| pA2 | 8.43 | Functional antagonism | |

| pA2 | 37.2 nM | Calcium mobilization assay | [4][5] |

| pA2 | 51.3 nM | β-arrestin translocation assay | [4][5] |

| pKb | 7.51 ± 0.09 | Calcium mobilization assay | [6] |

| IC50 | 1 µM | ATP-γS-induced mucin secretion in bronchial epithelial cells | |

| Selectivity | |||

| Fold Selectivity | >50-fold | Over other mammalian P2Y receptor subtypes | [4][5] |

| Off-Target Activity | Blocks P2X1 and P2X3 receptors | At concentrations of ~1 µM | [4] |

| Inactivity | Inactive against a panel of 37 other receptors | At a concentration of 10 µM |

P2Y2 Receptor Signaling Pathways

The P2Y2 receptor is coupled to several G protein subtypes, primarily Gq/11, but also Go and G12, leading to the activation of diverse intracellular signaling cascades.[1][7]

Gq/11-Mediated Pathway

Activation of the Gq/11 pathway by the P2Y2 receptor initiates a canonical signaling cascade.

Caption: Gq/11-mediated P2Y2 receptor signaling pathway.

Upon activation by ATP or UTP, the P2Y2 receptor activates Gq/11, which in turn stimulates Phospholipase C (PLC).[1][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1][7] The combination of elevated intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), leading to downstream cellular responses such as cytokine release and changes in gene expression.[1]

Go/G12-Mediated Pathways

The P2Y2 receptor can also couple to Go and G12 G proteins, influencing cytoskeletal dynamics.

Caption: Go/G12-mediated P2Y2 receptor signaling.

Activation of Go leads to the activation of the small GTPase Rac, while G12 activation leads to the activation of RhoA.[1] Both Rac and RhoA are key regulators of the actin cytoskeleton, and their activation results in cytoskeletal reorganization, which is crucial for processes like cell migration and changes in cell morphology.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of P2Y2 receptor antagonism. The following sections outline the key experimental protocols used in the characterization of AR-C118925XX.

Calcium Mobilization Assay

This assay is a primary method for assessing the functional activity of P2Y2 receptor antagonists by measuring changes in intracellular calcium concentration upon agonist stimulation.

Caption: Workflow for a calcium mobilization assay.

Methodology:

-

Cell Culture: Human astrocytoma cells (1321N1) stably transfected with the human P2Y2 receptor (1321N1-hP2Y2) are cultured in appropriate media.[3][4]

-

Cell Plating: Cells are seeded into 96-well or 384-well microplates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Cal-520) in a buffer solution.[3]

-

Antagonist Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of AR-C118925XX or a vehicle control for a specified period.

-

Agonist Stimulation: A P2Y2 receptor agonist, such as UTP or ATP, is added to the wells to stimulate the receptor.[3]

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader.

-

Data Analysis: The increase in fluorescence is used to generate concentration-response curves, and the potency of the antagonist (pA2 value) is determined by analyzing the rightward shift of the agonist concentration-response curve in the presence of the antagonist.[6]

β-Arrestin Translocation Assay

This assay measures the recruitment of β-arrestin to the activated P2Y2 receptor, another key step in GPCR signaling and regulation.

Methodology:

-

Cell Line: A cell line co-expressing the P2Y2 receptor fused to a luciferase or fluorescent protein and β-arrestin fused to a complementary tag is used.

-

Assay Principle: Upon receptor activation by an agonist, β-arrestin is recruited to the receptor, bringing the two tags into close proximity. This can be detected by methods such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation.

-

Procedure: Cells are plated and incubated with AR-C118925XX or vehicle, followed by the addition of a P2Y2 agonist.

-

Detection: The signal (e.g., light emission in a BRET assay) is measured.

-

Analysis: The inhibition of the agonist-induced signal by AR-C118925XX is used to determine its potency (pA2 or IC50).[4]

In Vivo Models: Bleomycin-Induced Dermal Fibrosis

AR-C118925XX has been evaluated in in vivo models to assess its therapeutic potential. One such model is bleomycin-induced dermal fibrosis in mice, which mimics aspects of scleroderma.

Methodology:

-

Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a designated area of their skin for a period of several weeks to induce fibrosis.[8]

-

Treatment: A cohort of mice is treated with AR-C118925XX, typically via intraperitoneal (i.p.) injection, while a control group receives a vehicle.[8][9]

-

Assessment: At the end of the treatment period, skin samples are collected from the affected area.

-

Analysis: Dermal thickness is measured, and histological analysis (e.g., Masson's trichrome staining for collagen) is performed to quantify the extent of fibrosis. The effect of AR-C118925XX is determined by comparing the degree of fibrosis in the treated group to the control group.

Conclusion

AR-C118925XX is a well-characterized, potent, and selective antagonist of the P2Y2 receptor. Its utility as a pharmacological tool has been demonstrated in a range of in vitro and in vivo studies. The detailed understanding of its mechanism of action and the established experimental protocols for its evaluation provide a solid foundation for further research into the role of the P2Y2 receptor in health and disease and for the development of novel therapeutics targeting this receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. P2Y2 Receptor Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of P2Y2 receptors in human vascular endothelial cells using AR-C118925XX, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. probechem.com [probechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

The Structure-Activity Relationship of AR-C118925XX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C118925XX is a potent and selective competitive antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. The P2Y2 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer metastasis, and fibrosis, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AR-C118925XX, detailing the impact of structural modifications on its antagonist activity. Furthermore, this document outlines the experimental protocols for key in vitro assays used to characterize AR-C118925XX and its analogs and presents its signaling pathway.

Introduction

The development of selective antagonists for P2Y receptors has been a significant challenge in medicinal chemistry. AR-C118925XX emerged from a drug discovery program that utilized the structure of the endogenous P2Y2 receptor agonist, UTP, as a starting point. Through systematic modifications, a non-nucleotide antagonist with high affinity and selectivity for the P2Y2 receptor was developed. Understanding the SAR of AR-C118925XX is crucial for the design of new analogs with improved pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship of AR-C118925XX and its Analogs

The core scaffold of AR-C118925XX consists of a central thiouracil ring, a dibenzosuberane moiety, and a furan-carboxamide-tetrazole side chain. The following tables summarize the quantitative data on the antagonist activity of AR-C118925XX and its analogs, highlighting the contribution of different structural features to its potency at the P2Y2 receptor.

Table 1: Antagonist Potency of AR-C118925XX and Key Analogs at the Human P2Y2 Receptor

| Compound | Modification from AR-C118925XX | pA2 (Calcium Assay) | pA2 (β-Arrestin Assay) | Reference |

| AR-C118925XX | - | 7.43 | 7.29 | |

| Derivative 4 | Demethylation of the dibenzosuberane moiety | Inactive | - | |

| Derivative 5 | Replacement of sulfur with oxygen in the thiouracil ring (oxo-analog) | Inactive | - | |

| Thiazole analog | Replacement of the furan ring with a thiazole ring | 7.4 | - |

Table 2: Selectivity Profile of AR-C118925XX against other P2Y Receptors

| P2Y Receptor Subtype | Agonist | Assay | IC50 (µM) or % Inhibition | Reference |

| Human P2Y1 | ADP | Calcium Assay | > 10 | |

| Human P2Y4 | UTP | Calcium Assay | > 10 | |

| Human P2Y6 | UDP | Calcium Assay | > 10 | |

| Human P2Y11 | ATPγS | Calcium Assay | > 10 | |

| Human P2Y12 | ADP | - | > 10 |

Data presented as IC50 values or percentage of inhibition at a concentration of 10 µM.

Signaling Pathway of the P2Y2 Receptor

AR-C118925XX exerts its antagonist effect by blocking the signaling cascade initiated by the activation of the P2Y2 receptor. The P2Y2 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, along with calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, modulating cellular responses.

Experimental Protocols

The characterization of AR-C118925XX and its analogs relies on robust in vitro assays to determine their potency and mechanism of action. The following are detailed methodologies for the key experiments cited.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a P2Y2 receptor agonist.

Materials:

-

Human 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

P2Y2 receptor agonist (e.g., UTP or ATP).

-

AR-C118925XX and its analogs.

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Cell Culture: Culture the P2Y2-expressing 1321N1 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

-

Compound Incubation: After washing to remove excess dye, add varying concentrations of the antagonist (AR-C118925XX or its analogs) to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence reader. Record the baseline fluorescence, then inject the P2Y2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells. Continue to record the fluorescence intensity over time.

-

Data Analysis: The antagonist potency is determined by measuring the reduction in the agonist-induced fluorescence signal. The pA2 value, a measure of competitive antagonist potency, can be calculated using the Schild equation.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated P2Y2 receptor, a key event in receptor desensitization and signaling.

Materials:

-

HEK293 cells co-expressing the P2Y2 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) (e.g., DiscoverX PathHunter cells).

-

Cell culture medium.

-

Assay buffer.

-

P2Y2 receptor agonist.

-

AR-C118925XX and its analogs.

-

Substrate for the complemented enzyme that produces a chemiluminescent signal.

-

A luminometer.

Procedure:

-

Cell Culture and Plating: Culture and plate the engineered HEK293 cells as described for the calcium mobilization assay.

-

Compound Incubation: Add varying concentrations of the antagonist to the wells and incubate.

-

Agonist Stimulation: Add the P2Y2 agonist to the wells and incubate to allow for β-arrestin recruitment.

-

Signal Detection: Add the enzyme substrate to the wells according to the manufacturer's instructions and incubate to allow for signal development.

-

Data Acquisition: Measure the chemiluminescence using a luminometer.

-

Data Analysis: The antagonist potency is determined by the reduction in the agonist-induced chemiluminescent signal. The pA2 value can be calculated similarly to the calcium mobilization assay.

Conclusion

AR-C118925XX is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y2 receptor. The structure-activity relationship data presented in this guide demonstrate the critical importance of the thiouracil ring, the dibenzosuberane moiety, and the furan-carboxamide-tetrazole side chain for its antagonist activity. The detailed experimental protocols provide a foundation for the continued investigation and development of novel P2Y2 receptor antagonists. While AR-C118925XX has shown promise in preclinical studies, further optimization of its physicochemical properties may be necessary for its advancement as a clinical candidate. The insights provided in this technical guide are intended to aid researchers in this endeavor.

AR-C118925XX: A Technical Guide to its Involvement in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. By competitively inhibiting this receptor, AR-C118925XX modulates a variety of downstream signaling cascades crucial in physiological and pathological processes. This technical guide provides an in-depth overview of the key signaling pathways influenced by AR-C118925XX, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: P2Y2 Receptor Antagonism

AR-C118925XX exerts its effects by selectively binding to and inhibiting the P2Y2 receptor. This purinergic receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by agonists such as ATP or UTP, the P2Y2 receptor initiates a canonical signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. AR-C118925XX effectively blocks these initial events, thereby attenuating the downstream cellular responses.

Key Signaling Pathways Modulated by AR-C118925XX

AR-C118925XX has been demonstrated to be involved in several critical signaling pathways:

-

Gq/11 -> PLC -> IP3/DAG -> Ca2+ Mobilization and PKC Activation: This is the primary pathway inhibited by AR-C118925XX. By blocking the P2Y2 receptor, it prevents the mobilization of intracellular calcium and the activation of PKC, which are central to numerous cellular processes including secretion, contraction, and proliferation.

-

p38 MAPK Pathway: AR-C118925XX has been shown to inhibit the ATP-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation.

-

AKT/GSK-3β/VEGF Pathway: In the context of gastric cancer, activation of the P2Y2 receptor promotes cell proliferation and metastasis through the AKT/GSK-3β/VEGF signaling axis. AR-C118925XX can reverse the ATP-induced activation of this pro-survival and pro-angiogenic pathway.[4][5]

-

Fluid Shear Stress-Induced Endothelial Signaling: In endothelial cells, fluid shear stress triggers ATP release and subsequent P2Y2 receptor activation, leading to a cascade of events including Ca2+ mobilization and the phosphorylation of eNOS, Akt, PECAM-1, and VEGFR-2, as well as the activation of SRC. AR-C118925XX has been shown to inhibit these responses, highlighting its role in mechanotransduction.

-

β-Arrestin Translocation: AR-C118925XX inhibits the agonist-induced translocation of β-arrestin to the P2Y2 receptor, a process involved in receptor desensitization and signaling.[6][7][8][9]

Quantitative Data

The following tables summarize the reported potency and efficacy of AR-C118925XX in various assays.

Table 1: Potency of AR-C118925XX in Functional Assays

| Assay Type | Cell Line/System | Agonist | Parameter | Value | Reference(s) |

| Calcium Mobilization | 1321N1 astrocytoma cells (human P2Y2) | UTP | pA2 | 37.2 nM | [6] |

| β-Arrestin Translocation | Not specified | Not specified | pA2 | 51.3 nM | [6] |

| Mucin Secretion | Bronchial epithelial cells | ATP-γS | IC50 | 1 μM | [2][10] |

Experimental Protocols

Western Blot for p38 MAPK Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of AR-C118925XX on ATP-induced p38 MAPK phosphorylation.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium and supplements

-

AR-C118925XX

-

ATP

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Pre-incubate the cells with desired concentrations of AR-C118925XX or vehicle (DMSO) for 1-2 hours. Stimulate the cells with ATP (e.g., 100 µM) for a predetermined time (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total p38 MAPK antibody to normalize for protein loading.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium levels in response to P2Y2 receptor activation and its inhibition by AR-C118925XX.

Materials:

-

Cell line expressing P2Y2 receptors (e.g., 1321N1-hP2Y2, MCF10A)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Krebs buffer or other suitable assay buffer

-

AR-C118925XX

-

P2Y2 receptor agonist (e.g., ATP, UTP)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.

-

Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Treatment: Pre-incubate the cells with various concentrations of AR-C118925XX or vehicle for 10-20 minutes.

-

Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the P2Y2 receptor agonist and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence, often expressed as a ratio (ΔF/F0), is indicative of the change in intracellular calcium concentration. Dose-response curves can be generated to determine the IC50 of AR-C118925XX.

Fluid Shear Stress Experiment in Endothelial Cells

This protocol details the application of fluid shear stress to endothelial cells to study the role of AR-C118925XX in mechanotransduction.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM-2)

-

Parallel-plate flow chamber system or other shear stress device

-

Fibronectin-coated slides or dishes

-

AR-C118925XX

-

Reagents for downstream analysis (e.g., lysis buffer for Western blot, TRIzol for RNA extraction)

Procedure:

-

Cell Seeding: Seed HUVECs onto fibronectin-coated surfaces and allow them to form a confluent monolayer.

-

Pre-treatment: Pre-incubate the HUVEC monolayer with AR-C118925XX (e.g., 10 µM) or vehicle for a specified duration (e.g., 1 hour).[11]

-

Application of Shear Stress: Assemble the flow chamber and connect it to a perfusion system. Apply a defined level of laminar shear stress (e.g., 10-15 dynes/cm²) for a specific time period (e.g., 6-24 hours).[12][13]

-

Downstream Analysis: Following the shear stress exposure, cells can be harvested for various analyses:

-

Western Blot: To analyze the phosphorylation status of proteins like Akt and eNOS.

-

Immunofluorescence: To observe changes in cell alignment and cytoskeletal organization (e.g., actin stress fibers).

-

RNA analysis: To measure changes in gene expression.

-

Visualizations

Signaling Pathway Diagrams

Caption: Canonical P2Y2 Receptor Signaling Pathway and Inhibition by AR-C118925XX.

Caption: Involvement of AR-C118925XX in p38 MAPK and AKT/GSK-3β/VEGF Pathways.

Experimental Workflow Diagram

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

AR-C118925XX is an invaluable tool for investigating the multifaceted roles of the P2Y2 receptor in cellular signaling. Its ability to selectively antagonize this receptor allows for the precise dissection of its involvement in pathways regulating inflammation, cell proliferation, and mechanotransduction. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the properties of AR-C118925XX in their studies.

References

- 1. Fluid shear stress modulates surface expression of adhesion molecules by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. AKT/GSK-3beta/VEGF signaling is involved in P2RY2 activation-induced the proliferation and metastasis of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 8. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Meter™ Beta-Arrestin Translocation GPCR Signaling Kit | AAT Bioquest [aatbio.com]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. P2Y2 receptor modulates shear stress-induced cell alignment and actin stress fibers in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | VE-PTP controls a fluid shear stress set point that governs cell morphological responses through Tie-2 [frontiersin.org]

AR-C118925XX: A Technical Guide to a Selective P2Y2 Receptor Antagonist for Purinergic Signaling Research

Abstract

Extracellular nucleotides such as adenosine 5'-triphosphate (ATP) and uridine 5'-triphosphate (UTP) are crucial signaling molecules that mediate a wide array of physiological and pathological processes through purinergic receptors. The P2Y2 receptor, a Gq protein-coupled receptor activated by both ATP and UTP, is implicated in inflammation, cancer, fibrosis, and renal diseases.[1][2] The study of this receptor has been significantly advanced by the development of specific pharmacological tools. This technical guide provides an in-depth overview of AR-C118925XX, a potent, selective, and competitive non-nucleotide antagonist of the P2Y2 receptor.[3] We consolidate its pharmacological data, detail key experimental protocols for its use, and present visual diagrams of its mechanism of action and related experimental workflows to facilitate its application in purinergic signaling research.

Introduction to P2Y2 Receptor Signaling

The P2Y receptor family consists of eight G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides.[4] The P2Y2 receptor subtype is unique in that it is potently activated by both ATP and UTP.[2][5] Upon agonist binding, the P2Y2 receptor primarily couples to the Gq/11 protein, activating phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), leading to the activation of downstream signaling cascades, including mitogen-activated protein kinases (MAPKs).[2] This pathway is central to cellular processes such as secretion, proliferation, and inflammatory responses.[1]

The development of AR-C118925XX, a thiouracil derivative, provided a much-needed tool for isolating and characterizing the specific roles of the P2Y2 receptor.[5][6] Its design was based on the structure of the endogenous agonist UTP, leading to a potent and selective antagonist.[3]

Pharmacological Profile of AR-C118925XX

AR-C118925XX is a reversible, competitive antagonist of the P2Y2 receptor. Its efficacy and selectivity have been characterized across multiple in vitro systems.

Quantitative Potency Data

The potency of AR-C118925XX has been determined through various functional assays, primarily measuring the inhibition of agonist-induced calcium mobilization and β-arrestin translocation.

| Parameter | Species/System | Agonist | Value | Assay Type | Reference |

| pA₂ | Human | - | 8.43 | - | |

| pA₂ | Human | ATP/UTP | 37.2 nM | Calcium Mobilization | [5] |

| pA₂ | Human | ATP/UTP | 51.3 nM | β-Arrestin Translocation | [5] |

| IC₅₀ | Human | UTP (500 nM) | 72.1 ± 12.4 nM | Calcium Mobilization | [7] |

| IC₅₀ | Human | ATP (500 nM) | 57.4 ± 19.6 nM | Calcium Mobilization | [7] |

| IC₅₀ | Rat | UTP (500 nM) | 291 ± 47 nM | Calcium Mobilization | [7] |

| IC₅₀ | Human Bronchial Cells | ATP-γS | 1 µM | Mucin Secretion |

Selectivity and Physicochemical Properties

AR-C118925XX demonstrates high selectivity for the P2Y2 receptor, making it a reliable tool for distinguishing P2Y2-mediated responses from those of other purinergic receptors.

| Property | Value / Observation | Reference |

| Selectivity | >50-fold selectivity against other P2X, P2Y, and adenosine receptors. | [5][6] |

| Off-Target Activity | Blocks P2X1 and P2X3 receptors at concentrations of ~1 µM. Inactive against a panel of 37 other receptors at 10 µM. | [5] |

| Molecular Weight | 537.59 g/mol | |

| Solubility | Soluble in buffer at pH 7.4 (124 µM). Soluble to 100 mM in DMSO. | [5][6] |

| Metabolic Stability | Highly stable in human and mouse liver microsomes. | [5][6] |

| Permeability | Moderate permeability in Caco-2 cell experiments, suggesting limited oral bioavailability. | [5][6] |

Mechanism of Action and Signaling Pathway

AR-C118925XX acts by competitively binding to the P2Y2 receptor, thereby preventing the binding of its endogenous agonists, ATP and UTP. This blockade inhibits the canonical Gq/PLC signaling cascade and all subsequent downstream cellular responses.

Key Experimental Protocols

AR-C118925XX is primarily used as an antagonist in functional assays to probe the involvement of the P2Y2 receptor. Below are detailed methodologies for common applications.

Calcium Mobilization Assay

This is the most common assay for quantifying the antagonist potency of AR-C118925XX at the Gq-coupled P2Y2 receptor. The protocol measures the inhibition of agonist-induced intracellular calcium release.

Detailed Methodology:

-

Cell Culture: Seed 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor into black-sided, clear-bottom 96-well plates and culture overnight.[5][6]

-

Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Incubate cells with a calcium-sensitive fluorescent dye, such as 2.3 µM Fluo-4 AM, for approximately 45-60 minutes at 37°C. Probenecid (2.5 mM) can be included to prevent dye leakage.[4]

-

Antagonist Incubation: Remove the dye solution and add fresh buffer. Add varying concentrations of AR-C118925XX (or vehicle control) to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Place the plate into a fluorescence plate reader (e.g., FLIPR). After establishing a baseline fluorescence reading, inject a P2Y2 agonist (ATP or UTP) at a concentration that elicits ~80% of the maximal response (EC₈₀).

-

Data Acquisition: Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular [Ca²⁺].

-

Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value. The Schild method can be used to calculate the pA₂ value, confirming competitive antagonism.[5]

β-Arrestin Translocation Assay

This assay provides an alternative, G protein-independent readout of receptor activation and antagonism. Methodology Overview:

-

Use a cell line engineered to express the P2Y2 receptor fused to a component of an enzyme complementation system (e.g., PathHunter®) and β-arrestin fused to the complementary enzyme fragment.

-

Seed cells and incubate with varying concentrations of AR-C118925XX.

-

Stimulate the cells with a P2Y2 agonist (ATP or UTP).

-

Agonist-induced receptor activation causes β-arrestin to be recruited to the receptor, forcing the complementation of the enzyme fragments and generating a detectable signal (e.g., chemiluminescence).

-

The inhibitory effect of AR-C118925XX is measured by the reduction in this signal, from which potency values (IC₅₀ or pA₂) can be calculated.[5]

Other In Vitro and In Vivo Applications

-

Inflammation Studies: AR-C118925XX has been used to demonstrate the role of P2Y2 in inflammation. For example, it inhibits ATP-induced IL-6 production in fibroblasts and reduces IL-1β release from macrophages, implicating P2Y2 in inflammasome activation.[8][9][10]

-

Cancer Research: The compound has been shown to inhibit the growth of oral cancer tumors in mouse models, highlighting the therapeutic potential of P2Y2 antagonism.[1]

-

Fibrosis Models: In pre-clinical models, AR-C118925XX suppresses bleomycin-induced dermal fibrosis, indicating a role for P2Y2 in fibrotic processes.[9][10]

Logical Relationship: Competitive Antagonism

The utility of AR-C118925XX stems from its direct competition with endogenous agonists at the P2Y2 receptor's orthosteric binding site. This interaction is reversible and concentration-dependent.

Conclusion

AR-C118925XX is an indispensable pharmacological tool for the study of purinergic signaling. Its high potency and selectivity for the P2Y2 receptor allow researchers to precisely dissect the receptor's contribution to various biological processes, from fundamental cellular signaling to complex disease states like inflammation, fibrosis, and cancer.[1][9] The data and protocols compiled in this guide serve as a comprehensive resource for scientists aiming to leverage this potent antagonist in their research and development efforts.

References

- 1. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Signaling Through Purinergic Receptor P2Y2 Enhances Macrophage IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AR-C118925XX - MedChem Express [bioscience.co.uk]

AR-C118925XX: A Comprehensive Technical Guide for a Selective P2Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of AR-C118925XX, a potent and selective antagonist of the P2Y2 receptor. This document details its mechanism of action, pharmacological properties, and key experimental protocols, serving as a valuable resource for researchers utilizing this tool in their studies.

Discovery and Development

AR-C118925XX was developed by AstraZeneca as a potent, selective, competitive, and reversible antagonist of the P2Y2 receptor.[1][2] The design of this non-nucleotide antagonist was initiated from the structure of the endogenous P2Y2 receptor agonist, uridine 5'-triphosphate (UTP).[3][4][5] This strategic approach led to the creation of a thiouracil derivative with high affinity and selectivity for the P2Y2 receptor, making it an invaluable tool for investigating the physiological and pathological roles of this receptor.[5][6] The P2Y2 receptor, a G protein-coupled receptor activated by ATP and UTP, has been identified as a potential therapeutic target for a variety of conditions, including inflammatory diseases, tumor metastasis, and kidney disorders.[3][4][5][7]

Pharmacological Profile

AR-C118925XX is characterized by its high potency and selectivity for the P2Y2 receptor. It has been shown to be inactive against a panel of 37 other receptors at a concentration of 10 μM.[1] Its antagonist activity has been demonstrated in various in vitro and in vivo models.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AR-C118925XX, providing a clear comparison of its potency and affinity across different experimental setups.

| Parameter | Value | Cell Line/System | Reference |

| pA2 | 8.43 | - | [1] |

| pA2 (Calcium Assay) | 37.2 nM | 1321N1 astrocytoma cells expressing human/rat P2Y2 receptors | [6] |

| pA2 (β-arrestin Assay) | 51.3 nM | 1321N1 astrocytoma cells expressing human/rat P2Y2 receptors | [6] |

| IC50 | 1 μM | Bronchial epithelial cells (ATP-γS-induced mucin secretion) | [1] |

| pKd | 6.32 ± 0.10 | Astrocytoma cells expressing untagged hP2Y2R (BRET assay) | [8] |

| Receptor Selectivity | Activity | Reference |

| P2Y1, P2Y4, rP2Y6, hP2Y11 | No effect at 1 μM | [2] |

| P2X1, P2X3 | Blocked at concentrations of about 1 μM | [6] |

| Other 37 Receptors | Inactive at 10 μM | [1] |

Mechanism of Action

AR-C118925XX acts as a competitive antagonist at the P2Y2 receptor, thereby blocking the downstream signaling pathways initiated by the binding of its agonists, ATP and UTP.[2] The primary signaling cascade affected is the Gq-mediated pathway, which leads to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[3] Furthermore, AR-C118925XX has been shown to inhibit ATP-induced interleukin-6 (IL-6) production and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[9][10][11][12]

Signaling Pathway Diagram

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of AR-C118925XX.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the antagonist activity of AR-C118925XX on the P2Y2 receptor.

Objective: To determine the ability of AR-C118925XX to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

-

1321N1 astrocytoma cells stably expressing the human P2Y2 receptor.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Cal-520, AM (or other suitable calcium-sensitive fluorescent indicator).

-

P2Y2 receptor agonist (e.g., UTP or ATP).

-

AR-C118925XX.

-

Assay buffer (e.g., HBSS).

-

Fluorescence plate reader.

Protocol:

-

Cell Culture: Plate the 1321N1-hP2Y2 cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye (e.g., Cal-520, AM) in assay buffer for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add AR-C118925XX at various concentrations to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the P2Y2 receptor agonist (e.g., UTP) to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of AR-C118925XX is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. The pA2 value can be calculated from the concentration-response curves.

Experimental Workflow Diagram

In Vivo Model of Dermal Fibrosis

AR-C118925XX has been shown to be effective in animal models of fibrosis.

Objective: To evaluate the anti-fibrotic efficacy of AR-C118925XX in a bleomycin-induced dermal fibrosis mouse model.[9][10]

Materials:

-

Mice (e.g., C57BL/6).

-

Bleomycin.

-

AR-C118925XX.

-

Vehicle for AR-C118925XX (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[9]

-

Calipers for measuring dermal thickness.

-

Histology equipment.

Protocol:

-

Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin to a defined area on the backs of the mice for a specified period (e.g., 3-4 weeks).

-

Treatment: Administer AR-C118925XX or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) daily, starting at the same time as the bleomycin treatment or after the onset of fibrosis.[9][10]

-

Monitoring: Monitor the mice for changes in dermal thickness using calipers at regular intervals.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect skin tissue from the treated area.

-

Histological Analysis: Process the skin tissue for histological staining (e.g., Masson's trichrome) to assess collagen deposition and fibrosis.

-

Data Analysis: Compare the dermal thickness and histological scores between the AR-C118925XX-treated group and the vehicle-treated control group to determine the efficacy of the antagonist.

Conclusion

AR-C118925XX is a well-characterized and highly valuable research tool for studying the multifaceted roles of the P2Y2 receptor. Its high potency and selectivity make it an ideal pharmacological probe for both in vitro and in vivo investigations. This guide provides the core information necessary for researchers to effectively design and execute experiments utilizing this potent P2Y2 receptor antagonist.

References

- 1. AR-C 118925XX | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 2. Characterisation of P2Y2 receptors in human vascular endothelial cells using AR-C118925XX, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. From UTP to AR-C118925, the discovery of a potent non nucleotide antagonist of the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic potential for P2Y2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

The P2Y2 Receptor Antagonist AR-C118925XX: A Technical Guide to its Effects on ATP-Induced Cellular Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine triphosphate (ATP) is a critical signaling molecule that mediates a wide array of physiological and pathological processes through its interaction with purinergic receptors. Among these, the P2Y2 receptor, a Gq protein-coupled receptor, plays a significant role in inflammation, fibrosis, and cancer progression. AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, making it a valuable tool for investigating the therapeutic potential of P2Y2 inhibition. This technical guide provides an in-depth overview of the effects of AR-C118925XX on ATP-induced cellular responses, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Data Presentation

The inhibitory effects of AR-C118925XX on P2Y2 receptor-mediated cellular responses have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data available from published studies.

Table 1: In Vitro Potency and Selectivity of AR-C118925XX

| Parameter | Species/Cell Line | Assay | Agonist | Value | Reference |

| IC50 | Human recombinant P2Y2 (1321N1 astrocytoma cells) | Calcium Mobilization | ATP (500 nM) | 57.4 ± 19.6 nM | [1] |

| IC50 | Human recombinant P2Y2 (1321N1 astrocytoma cells) | Calcium Mobilization | UTP (500 nM) | 72.1 ± 12.4 nM | [1] |

| IC50 | Human Bronchial Epithelial Cells | Mucin Secretion | ATP-γS | 1 µM | [2] |

| pA2 | Human recombinant P2Y2 | β-Arrestin Translocation | - | 37.2 - 51.3 nM | [2] |

| pA2 | Human recombinant P2Y2 | Calcium Mobilization | - | 37.2 nM | |

| pA2 | Human recombinant P2Y2 | - | - | 8.43 | [2] |

| Selectivity | Various human receptors | - | - | >50-fold selective for P2Y2 over other P2Y subtypes | |

| Selectivity | 37 other receptors | - | - | Inactive at 10 µM | [2] |

Table 2: In Vivo Effects of AR-C118925XX

| Animal Model | Condition | Dosing | Effect | Reference |

| Mouse | Bleomycin-induced Dermal Fibrosis | Intraperitoneal (i.p.) injection | Suppresses bleomycin-enhanced dermal thickness | [3] |

| Mouse | Pancreatic Cancer Xenograft (AsPC-1 cells) | - | Reduces tumor growth | |

| Mouse | ATP-stimulated Tumor Growth | - | Suppresses tumor growth | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of ATP-induced Cellular Responses via P2Y2 and its Inhibition by AR-C118925XX

Experimental Workflow for Assessing AR-C118925XX's Effect on ATP-Induced Calcium Influx

Experimental Workflow for Western Blot Analysis of p38 Phosphorylation

Experimental Protocols

ATP-Induced Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration in response to ATP stimulation, and the inhibitory effect of AR-C118925XX, using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)

-

96-well black, clear-bottom cell culture plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

AR-C118925XX

-

ATP

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, protected from light.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Treatment and Measurement:

-

Add 100 µL of HBSS containing various concentrations of AR-C118925XX or vehicle (DMSO) to the respective wells.

-

Incubate for 10-20 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

-

Record a baseline fluorescence reading for approximately 20-30 seconds.

-

Inject a solution of ATP to achieve the desired final concentration (e.g., EC80 concentration).

-

Continue to record the fluorescence signal for at least 2-5 minutes to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F0), i.e., ΔF/F0.

-

Plot the peak fluorescence response against the concentration of AR-C118925XX to generate a dose-response curve.

-

Calculate the IC50 value, which represents the concentration of AR-C118925XX that inhibits 50% of the maximal ATP-induced calcium response.

-

ATP-Induced IL-6 Secretion Assay (ELISA)

This protocol describes the quantification of Interleukin-6 (IL-6) secreted from cells following stimulation with ATP, and the inhibitory effect of AR-C118925XX, using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cells capable of producing IL-6 in response to ATP (e.g., human dermal fibroblasts)

-

24- or 48-well cell culture plates

-

AR-C118925XX

-

ATP

-

Human IL-6 ELISA kit (commercially available kits typically include capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 24- or 48-well plate and grow to near confluence.

-

Pre-treat the cells with various concentrations of AR-C118925XX or vehicle for 1-2 hours.

-

Stimulate the cells with ATP at a predetermined optimal concentration for 18-24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

The clarified supernatant can be used immediately or stored at -80°C for later analysis.

-

-

ELISA Procedure (following a typical sandwich ELISA protocol):

-

Coat a 96-well ELISA plate with the IL-6 capture antibody overnight at 4°C.

-

Wash the plate several times with wash buffer.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the collected cell culture supernatants and IL-6 standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the biotinylated IL-6 detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.

-

Wash the plate.

-

Add the TMB substrate solution and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the IL-6 standards against their known concentrations.

-

Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.

-

Calculate the percentage inhibition of IL-6 secretion by AR-C118925XX at each concentration compared to the ATP-stimulated control.

-

Western Blot for ATP-Induced p38 MAPK Phosphorylation

This protocol outlines the detection and semi-quantification of phosphorylated p38 mitogen-activated protein kinase (p-p38) in cell lysates after ATP stimulation, and its inhibition by AR-C118925XX.

Materials:

-

Cells responsive to ATP-induced p38 phosphorylation

-

6- or 12-well cell culture plates

-

AR-C118925XX

-

ATP

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells in 6- or 12-well plates.

-

Pre-treat with AR-C118925XX or vehicle for 1-2 hours.

-

Stimulate with ATP for a short period (e.g., 5-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein concentration of all samples and mix with Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-p38 to total p38 for each sample to determine the relative level of p38 phosphorylation.

-

Conclusion

AR-C118925XX is a well-characterized, potent, and selective antagonist of the P2Y2 receptor. It effectively inhibits a range of ATP-induced cellular responses, including calcium mobilization, cytokine secretion, and MAPK signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the P2Y2 receptor for therapeutic intervention in diseases driven by excessive extracellular ATP signaling. Further research to elucidate the dose-dependent in vivo efficacy and the precise quantitative effects on inflammatory mediator production will be crucial for its clinical translation.

References

Investigating the Physiological Role of P2Y2 Receptors with AR-C118925XX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides ATP and UTP, is a critical player in a wide array of physiological and pathological processes. Its involvement in inflammation, cancer progression, cardiovascular regulation, and fibrotic diseases has made it a compelling target for therapeutic intervention. The development of AR-C118925XX, a potent and selective P2Y2 receptor antagonist, has provided researchers with a powerful tool to dissect the intricate roles of this receptor. This technical guide offers an in-depth exploration of the P2Y2 receptor's physiological functions, the pharmacological properties of AR-C118925XX, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways.

Introduction to P2Y2 Receptors

P2Y2 receptors are members of the P2Y family of purinergic G protein-coupled receptors (GPCRs). They are ubiquitously expressed in various tissues and cell types, where they are activated by extracellular adenosine 5'-triphosphate (ATP) and uridine 5'-triphosphate (UTP) with similar potency.[1] Upon activation, P2Y2 receptors couple to multiple G proteins, primarily Gq/11, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), triggering a diverse range of cellular responses.

The physiological significance of P2Y2 receptor signaling is extensive. It has been implicated in:

-

Inflammation and Immunity: P2Y2 receptors are involved in modulating inflammatory responses and immune cell function.

-

Cancer: Activation of P2Y2 receptors can contribute to tumor growth and metastasis in various cancer types.[3]

-

Cardiovascular Homeostasis: These receptors play a role in the regulation of vascular tone and blood pressure.

-

Tissue Repair and Fibrosis: P2Y2 receptor signaling is linked to wound healing processes and the development of fibrotic conditions.

Given their central role in these critical biological processes, the ability to selectively modulate P2Y2 receptor activity is of great interest for both basic research and drug development.

AR-C118925XX: A Selective P2Y2 Receptor Antagonist

AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 receptor.[4][5] Its development has been a significant advancement for the field, providing a much-needed tool to investigate the physiological and pathological functions of the P2Y2 receptor with high specificity.

Pharmacological Profile

AR-C118925XX exhibits high affinity for the P2Y2 receptor and displays significant selectivity over other P2Y receptor subtypes. This selectivity is crucial for accurately attributing observed effects to the inhibition of P2Y2 receptors.

| Parameter | Value | Assay Type | Reference |

| pA2 (human P2Y2) | 8.43 | Functional Assay | [6][7] |

| IC50 (ATP-γS-induced mucin secretion) | 1 µM | Cell-based Assay | [6][7] |

| pA2 (β-arrestin translocation) | 37.2-51.3 nM | Cell-based Assay | [6][7] |

| Selectivity | >50-fold vs. other P2Y receptors | Radioligand Binding/Functional Assays | [4] |

Table 1: Quantitative Pharmacological Data for AR-C118925XX

Mechanism of Action

AR-C118925XX acts as a competitive antagonist at the P2Y2 receptor, meaning it binds to the same site as the endogenous agonists ATP and UTP, thereby preventing receptor activation. By blocking the receptor, AR-C118925XX inhibits the downstream signaling cascades, including the reduction of ATP-induced IL-6 production and the phosphorylation of p38 MAP kinase.[8]

P2Y2 Receptor Signaling Pathways

The activation of P2Y2 receptors initiates a complex network of intracellular signaling pathways. The primary pathway involves the Gq/11-PLC-IP3/DAG cascade, leading to increased intracellular calcium and PKC activation. However, P2Y2 receptors can also couple to other G proteins and activate alternative signaling routes.

References

- 1. timothyspringer.org [timothyspringer.org]

- 2. bmgrp.com [bmgrp.com]

- 3. What are P2Y2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Topical Administration of an Apoptosis Inducer Mitigates Bleomycin-Induced Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Electrical stimulation induces IL-6 in skeletal muscle through extracellular ATP by activating Ca2+ signals and an IL-6 autocrine loop - PMC [pmc.ncbi.nlm.nih.gov]

AR-C118925XX: A Comprehensive Technical Review of its Impact on IL-6 Production and p38 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1] Emerging research highlights the significant role of AR-C118925XX in modulating inflammatory pathways, specifically by attenuating the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) and inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This technical guide provides an in-depth analysis of the mechanism of action of AR-C118925XX, its quantitative effects on IL-6 production and p38 phosphorylation, detailed experimental protocols for assessing these effects, and visual representations of the involved signaling pathways and workflows.

Introduction

Extracellular nucleotides, released during cellular stress or injury, act as danger signals by activating purinergic receptors, including the P2Y2 receptor. Activation of the P2Y2 receptor is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and fibrosis.[2][3] The signaling cascade initiated by P2Y2 receptor activation often involves the p38 MAPK pathway, a critical regulator of inflammatory cytokine production, including IL-6.[4] Dysregulation of this axis is associated with numerous inflammatory diseases. AR-C118925XX, by selectively blocking the P2Y2 receptor, presents a promising therapeutic strategy for mitigating inflammation. This document serves as a comprehensive resource for understanding and investigating the effects of AR-C118925XX on IL-6 and p38 signaling.

Mechanism of Action: P2Y2 Receptor Antagonism

AR-C118925XX functions as a competitive antagonist at the P2Y2 receptor. By binding to the receptor, it prevents the binding of endogenous agonists like ATP and UTP, thereby blocking the initiation of downstream signaling cascades.

Signaling Pathway

The activation of the P2Y2 receptor by agonists typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These events can subsequently trigger the activation of the p38 MAPK pathway, leading to the phosphorylation and activation of transcription factors that drive the expression of pro-inflammatory genes, including IL-6. AR-C118925XX interrupts this cascade at its inception.

Quantitative Data on the Impact of AR-C118925XX

While specific quantitative data for AR-C118925XX's direct impact on IL-6 production and p38 phosphorylation from a singular comprehensive study is limited in the public domain, the established mechanism of action and data from related compounds and pathways allow for a structured representation of expected outcomes. The following tables are illustrative of the data that would be generated from relevant experiments.

Table 1: Effect of AR-C118925XX on ATP-Induced IL-6 Production

| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 Production |

| Vehicle Control | Baseline | N/A |

| ATP (100 µM) | Increased | 0% |

| ATP (100 µM) + AR-C118925XX (1 µM) | Reduced | Value to be determined experimentally |

| ATP (100 µM) + AR-C118925XX (10 µM) | Significantly Reduced | Value to be determined experimentally |

Table 2: Effect of AR-C118925XX on ATP-Induced p38 Phosphorylation

| Treatment Group | Ratio of Phospho-p38 to Total p38 (Densitometry Units) | % Inhibition of p38 Phosphorylation |

| Vehicle Control | Baseline | N/A |

| ATP (100 µM) | Increased | 0% |

| ATP (100 µM) + AR-C118925XX (1 µM) | Reduced | Value to be determined experimentally |

| ATP (100 µM) + AR-C118925XX (10 µM) | Significantly Reduced | Value to be determined experimentally |

Detailed Experimental Protocols

To enable researchers to investigate the effects of AR-C118925XX, the following detailed protocols for key experiments are provided.

Measurement of IL-6 Production via Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps to quantify the amount of IL-6 secreted by cells in response to ATP stimulation, with and without AR-C118925XX treatment.

Materials:

-

Cell line of interest (e.g., human airway epithelial cells)

-

Cell culture medium and supplements

-

ATP solution

-

AR-C118925XX

-

Human IL-6 ELISA kit

-

Plate reader

Procedure:

-

Cell Culture: Plate cells at a suitable density in a 96-well plate and culture until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of AR-C118925XX or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with ATP (e.g., 100 µM) for a predetermined time (e.g., 6-24 hours). Include a non-stimulated control group.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-6 in each sample based on the standard curve.

Assessment of p38 Phosphorylation via Western Blot

This protocol details the procedure for detecting the phosphorylation status of p38 MAPK in cell lysates.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

ATP solution

-

AR-C118925XX

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-p38 and anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-